N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide

Structure-Activity Relationship (SAR) CB1 Receptor Modulation Lipophilic Ligand Design

N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide (CAS 1706300-40-4) is a fully synthetic small molecule (MW 386.49 g/mol, formula C22H30N2O4) belonging to the substituted piperidine carboxamide class. Its architecture integrates three distinct pharmacophoric elements: an N-terminal 1-adamantyl urea group, a central piperidine linker, and a 6-methyl-2-oxo-2H-pyran-4-yl (α-pyrone) ether moiety.

Molecular Formula C22H30N2O4
Molecular Weight 386.492
CAS No. 1706300-40-4
Cat. No. B2800315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide
CAS1706300-40-4
Molecular FormulaC22H30N2O4
Molecular Weight386.492
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C22H30N2O4/c1-14-6-19(10-20(25)27-14)28-18-2-4-24(5-3-18)21(26)23-22-11-15-7-16(12-22)9-17(8-15)13-22/h6,10,15-18H,2-5,7-9,11-13H2,1H3,(H,23,26)
InChIKeyXFSGRSKFCIOXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide (CAS 1706300-40-4): Structural Identity & Scaffold Classification


N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide (CAS 1706300-40-4) is a fully synthetic small molecule (MW 386.49 g/mol, formula C22H30N2O4) belonging to the substituted piperidine carboxamide class. Its architecture integrates three distinct pharmacophoric elements: an N-terminal 1-adamantyl urea group, a central piperidine linker, and a 6-methyl-2-oxo-2H-pyran-4-yl (α-pyrone) ether moiety. This compound falls within the broad structural scope of piperidine carboxamide-based therapeutic candidates described in patent WO2007144394A2, which claims utility in disorders modulated by the CB1 receptor [1]. The specific combination of the lipophilic adamantane cage with the hydrogen-bond-accepting pyrone ring distinguishes it from other analogs within the same patent class that utilize aryl, heteroaryl, or alternative aliphatic N-substituents.

Why N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide Cannot Be Replaced by a Simple Piperidine Carboxamide Analog


Compounds within the substituted piperidine carboxamide class are highly sensitive to N-terminal modifications; the patent encompassing this scaffold explicitly delineates that varying the R₁ substituent (the group attached to the carboxamide nitrogen) dramatically alters the pharmacological profile, specifically the affinity for the CB1 receptor [1]. Generic substitution of N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide with a simpler analog—such as one bearing a benzyl or cyclohexyl group in place of the adamantyl moiety—is therefore not neutral. The 1-adamantyl group confers a unique combination of high lipophilicity, substantial steric bulk, and a distinct three-dimensional shape that cannot be replicated by planar aromatic or flexible aliphatic substituents, directly impacting target binding, metabolic stability, and off-target selectivity. The evidence below quantifies the structural divergence from the closest purchasable analog and outlines the predicted pharmacological consequences of this substitution.

Quantitative Differentiation Evidence for N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide vs. Closest Analogs


Structural Divergence: Adamantyl vs. 4-Chlorobenzyl N-Substitution within the Identical Piperidine-Pyrone Core

The closest commercially observable analog possessing an identical piperidine-pyrone core is N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide (CAS 1704535-05-6). The sole structural difference between the target compound and this analog resides at the terminal carboxamide nitrogen: a bulky, caged 1-adamantyl group (C₁₀H₁₅, contributing ~135.2 Da) versus a planar 4-chlorobenzyl moiety (C₇H₆Cl). This single-point modification results in a molecular weight increase of ~9.7 g/mol (386.49 vs. 376.84 g/mol) and a dramatically different three-dimensional shape (adamantyl is spherical and highly symmetric; 4-chlorobenzyl is planar with a single rotational degree of freedom) [1]. Within the context of the CB1-targeting pharmacophore claimed in WO2007144394A2, the adamantyl group is predicted to occupy a distinct lipophilic sub-pocket that the 4-chlorobenzyl group cannot effectively fill, as evidenced by the patent's explicit SAR teaching that N-substituent variation directly modulates receptor affinity [1].

Structure-Activity Relationship (SAR) CB1 Receptor Modulation Lipophilic Ligand Design

Predicted Lipophilicity Enhancement: Adamantyl Impact on logP and Membrane Permeability

The adamantane cage is a well-established lipophilicity-enhancing motif in medicinal chemistry, consistently contributing approximately +1.5 to +2.0 logP units relative to a benzyl group when substituted at an equivalent position. The predicted XLogP3 for the target compound is ~3.8, compared to ~3.1 for the 4-chlorobenzyl analog [1]. This difference of 0.7 logP units translates to a roughly 5-fold increase in the octanol-water partition coefficient, indicating superior membrane permeation potential. The patent WO2007144394A2 emphasizes that compounds within this series are intended to cross the blood-brain barrier to engage central CB1 receptors [1]; higher lipophilicity, conferred specifically by the adamantyl group, is a recognized driver of enhanced CNS penetration for ligands of this physicochemical profile.

ADME Prediction Lipophilicity (logP) Blood-Brain Barrier Penetration

Metabolic Stability Advantage: The Adamantyl Shield Against CYP-Mediated Oxidation

A primary metabolic vulnerability of the 4-chlorobenzyl analog is oxidative N-dealkylation and benzylic hydroxylation by cytochrome P450 enzymes, a well-characterized route of metabolic clearance for N-benzyl piperidine derivatives. The 1-adamantyl group, by contrast, lacks benzylic hydrogens and presents a sterically shielded tertiary carbon framework that is intrinsically resistant to CYP450-mediated oxidation [1]. Class-level evidence from structurally related adamantyl-containing drug candidates (e.g., the marketed antivirals amantadine, rimantadine) demonstrates that the adamantane cage significantly impedes phase I metabolism, prolonging half-life and reducing first-pass clearance relative to benzyl-substituted counterparts. This metabolic profile is consistent with the invention's stated objective of providing compounds with improved pharmacokinetic properties suitable for oral administration [1].

Metabolic Stability CYP450 Oxidation First-Pass Metabolism

Recommended Application Scenarios for N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide Based on Differentiated Properties


CB1 Receptor Antagonist Screening and SAR Expansion

This compound is optimally deployed as a late-stage SAR probe within a CB1 receptor antagonist program. Its unique 1-adamantyl substituent allows research teams to probe a lipophilic sub-pocket inaccessible to benzyl or cyclohexyl analogs. The foundational patent WO2007144394A2 explicitly teaches that the R₁ substituent is a critical determinant of CB1 affinity, and the adamantyl group tests the steric and lipophilic boundaries of this pocket [1]. Use this compound alongside the 4-chlorobenzyl analog (CAS 1704535-05-6) to generate paired affinity data that maps the pharmacophoric contribution of the adamantane cage.

In Vivo Proof-of-Concept Studies Requiring CNS Penetration

For efficacy models where central CB1 receptor engagement is required, the adamantyl derivative's predicted logP of ~3.8 positions it favorably for passive blood-brain barrier permeation [1]. In contrast to the 4-chlorobenzyl analog (predicted logP ~3.1), the target compound's higher lipophilicity aligns with established CNS drug design principles. Procurement of this compound for rodent behavioral or metabolic disease models minimizes the risk of insufficient brain exposure that would undermine target engagement studies.

Metabolic Stability Benchmarking Against N-Benzyl Piperidine Series

In vitro intrinsic clearance assays (human or rodent liver microsomes) comparing this adamantyl derivative directly against the 4-chlorobenzyl analog provide a definitive test of the metabolic shielding hypothesis. The absence of benzylic oxidation sites on the adamantyl group is predicted to confer a measurable half-life advantage [1]. This head-to-head comparison generates directly actionable data for lead optimization, justifying the selection of the adamantyl scaffold for further development irrespective of the specific pyrone or piperidine modifications subsequently introduced.

Chemical Probe for Lipophilic Binding Site Characterization

The combination of a rigid adamantane cage (high shape complementarity) with a hydrogen-bond-accepting α-pyrone ether makes this compound a valuable tool for biophysical fragment screening or cryo-EM structural studies aimed at mapping lipophilic sub-pockets within the CB1 receptor or other targets claimed in the patent family. Its distinct three-dimensional signature, compared to planar aromatic analogs, facilitates unambiguous electron density assignment in structural biology workflows [1].

Quote Request

Request a Quote for N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.